molecular formula C20H24O7S2 B8220814 4-Methylphenyl 1-thio-6-O-tosyl-beta-D-glucopyranoside

4-Methylphenyl 1-thio-6-O-tosyl-beta-D-glucopyranoside

Cat. No.: B8220814
M. Wt: 440.5 g/mol
InChI Key: LYMJEOCRHJPDEC-OBKDMQGPSA-N
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Description

4-Methylphenyl 1-thio-6-O-tosyl-beta-D-glucopyranoside is a complex organic compound characterized by its unique structural features. This compound contains multiple hydroxyl groups, a sulfanyl group, and a benzenesulfonate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 1-thio-6-O-tosyl-beta-D-glucopyranoside typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the introduction of the sulfanyl group and the benzenesulfonate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 1-thio-6-O-tosyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The sulfanyl group can be reduced to form thiols.

    Substitution: The benzenesulfonate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the sulfanyl group can produce thiols.

Scientific Research Applications

4-Methylphenyl 1-thio-6-O-tosyl-beta-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 1-thio-6-O-tosyl-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes, while the sulfanyl group can participate in redox reactions. The benzenesulfonate ester can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(phenylthio)oxan-2-yl]methyl benzenesulfonate
  • [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methoxyphenyl)sulfanyloxan-2-yl]methyl benzenesulfonate

Uniqueness

4-Methylphenyl 1-thio-6-O-tosyl-beta-D-glucopyranoside is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7S2/c1-12-3-7-14(8-4-12)28-20-19(23)18(22)17(21)16(27-20)11-26-29(24,25)15-9-5-13(2)6-10-15/h3-10,16-23H,11H2,1-2H3/t16-,17-,18+,19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMJEOCRHJPDEC-OBKDMQGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COS(=O)(=O)C3=CC=C(C=C3)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COS(=O)(=O)C3=CC=C(C=C3)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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